molecular formula C9H6ClNO2 B1584309 5-Chloro-1-methyl-1H-indole-2,3-dione CAS No. 60434-13-1

5-Chloro-1-methyl-1H-indole-2,3-dione

Cat. No. B1584309
CAS RN: 60434-13-1
M. Wt: 195.6 g/mol
InChI Key: NJOPQQPDPYWFFA-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indole-2,3-dione is a significant organic synthesis intermediate used for the synthesis of indoline derivatives and other bioactive compounds . It has a molecular weight of 195.6 .


Synthesis Analysis

One method to synthesize this compound involves introducing a methyl and chlorine atom to the benzyl position of indoline. The specific method includes reacting indoline with formyl chloride to produce indoline-2,3-dione, followed by a chlorination reaction with sulfuryl chloride .


Molecular Structure Analysis

The InChI code for 5-Chloro-1-methyl-1H-indole-2,3-dione is 1S/C9H6ClNO2/c1-11-7-3-2-5 (10)4-6 (7)8 (12)9 (11)13/h2-4H,1H3 .


Chemical Reactions Analysis

5-Chloro-1-methyl-1H-indole-2,3-dione is an important intermediate in the synthesis of various indoline derivatives . It can also be used in the development of antitumor drugs .


Physical And Chemical Properties Analysis

5-Chloro-1-methyl-1H-indole-2,3-dione is a white to light yellow crystalline solid . It has low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform . The melting point of this compound is approximately 215-219 degrees Celsius .

Scientific Research Applications

Specific Application: Synthesis of Indole Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Indole derivatives play a significant role in cell biology and are important types of molecules in natural products. They have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application or Experimental Procedures: A method to synthesize this compound involves introducing a methyl and a chlorine atom at the benzyl position of indole. The specific method includes reacting indole with acetyl chloride to produce indole-2,3-dione, and then adding sulfuryl chloride for the chlorination reaction to obtain 5-Chloro-1-methyl-1H-indole-2,3-dione .
  • Results or Outcomes: The synthesis of indole derivatives has been successful, and these compounds have shown various biologically vital properties .

Application: Synthesis of Schiff Bases

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Schiff bases are a class of organic compounds that contain a functional group with the structure R2C=NR’. They are often used in organic synthesis and coordination chemistry. In this case, 5-Chloro-1-methyl-1H-indole-2,3-dione (also known as 5-Chloroisatin) is used in the synthesis of Schiff bases .
  • Methods of Application or Experimental Procedures: 5-Chloroisatin reacts with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases .
  • Results or Outcomes: The synthesis of Schiff bases using 5-Chloroisatin has been successful .

Application: Anti-HIV-1 Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using 5-Chloro-1-methyl-1H-indole-2,3-dione, have been studied for their potential anti-HIV-1 activity .
  • Methods of Application or Experimental Procedures: The specific methods involve the synthesis of novel indolyl and oxochromenyl xanthenone derivatives and performing their molecular docking studies .
  • Results or Outcomes: The molecular docking studies have shown potential anti-HIV-1 activity .

Application: Synthesis of Anti-Inflammatory and Analgesic Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Certain derivatives of indole, which can be synthesized using 5-Chloro-1-methyl-1H-indole-2,3-dione, have been studied for their potential anti-inflammatory and analgesic activities .
  • Methods of Application or Experimental Procedures: The specific methods involve the synthesis of novel indolyl derivatives and performing their biological activity studies .
  • Results or Outcomes: The synthesized compounds showed anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Application: Synthesis of Imidazole Containing Compounds

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Imidazole containing compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities. 5-Chloro-1-methyl-1H-indole-2,3-dione can be used in the synthesis of these compounds .
  • Methods of Application or Experimental Procedures: The specific methods involve the synthesis of novel imidazole containing compounds .
  • Results or Outcomes: The synthesized imidazole containing compounds have shown various biological activities .

Safety And Hazards

When handling 5-Chloro-1-methyl-1H-indole-2,3-dione, appropriate laboratory safety measures should be taken, such as wearing personal protective equipment . This compound may have irritating effects on the skin, eyes, and respiratory system . Therefore, direct exposure should be avoided, and medical assistance should be sought if necessary .

Future Directions

While the specific future directions for 5-Chloro-1-methyl-1H-indole-2,3-dione are not mentioned in the search results, indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-chloro-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPQQPDPYWFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209179
Record name 5-Chloro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-indole-2,3-dione

CAS RN

60434-13-1
Record name 5-Chloro-1-methylisatin
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Record name 5-Chloro-1-methylindole-2,3-dione
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Record name 5-Chloro-1-methyl-1H-indole-2,3-dione
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Record name 5-chloro-1-methyl-1H-indole-2,3-dione
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Record name 5-CHLORO-1-METHYLINDOLE-2,3-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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